5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid
CAS No.: 144949-59-7
Cat. No.: VC21088618
Molecular Formula: C14H8N2O8
Molecular Weight: 332.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144949-59-7 |
|---|---|
| Molecular Formula | C14H8N2O8 |
| Molecular Weight | 332.22 g/mol |
| IUPAC Name | 3-(3-carboxy-5-nitrophenyl)-5-nitrobenzoic acid |
| Standard InChI | InChI=1S/C14H8N2O8/c17-13(18)9-1-7(3-11(5-9)15(21)22)8-2-10(14(19)20)6-12(4-8)16(23)24/h1-6H,(H,17,18)(H,19,20) |
| Standard InChI Key | XVJSFQJMJQNVGO-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Introduction
5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid is a complex organic compound that belongs to the biphenyl family. It is characterized by the presence of two nitro groups and two carboxylic acid groups attached to a biphenyl backbone. This compound is of interest due to its potential applications in various fields, including chemistry and materials science.
Synthesis and Preparation
The synthesis of 5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid typically involves the nitration of a biphenyl dicarboxylic acid precursor. This process requires careful control of reaction conditions to ensure the desired nitration pattern.
Synthesis Steps
-
Starting Material: Begin with [1,1'-biphenyl]-3,3'-dicarboxylic acid.
-
Nitration: Perform nitration using a strong nitrating agent, such as a mixture of nitric and sulfuric acids, to introduce nitro groups at the desired positions.
-
Purification: Purify the product using recrystallization or chromatography techniques.
Potential Applications
-
Materials Science: The nitro groups can influence the electronic and optical properties of materials.
-
Organic Synthesis: These compounds can serve as intermediates in the synthesis of more complex molecules.
Future Directions
-
Detailed Synthesis Optimization: Further studies on optimizing the synthesis conditions to improve yield and purity.
-
Biological Activity Evaluation: Assessing potential biological activities, such as antioxidant or antimicrobial properties.
-
Materials Science Applications: Exploring its use in developing new materials with enhanced properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume